molecular formula C17H9F4N3S B4753675 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B4753675
M. Wt: 363.3 g/mol
InChI Key: ODEPNFGHMOSKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising properties in the treatment of various diseases, making it an important subject of research.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is not fully understood. However, it has been suggested that this compound acts by inhibiting specific enzymes and proteins involved in various cellular processes. This inhibition can lead to the suppression of tumor growth and inflammation, making it a potential therapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can induce apoptosis or programmed cell death in cancer cells. This compound can also inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, it has been found to have a low toxicity profile, making it a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is its potent antitumor activity. This makes it a promising candidate for cancer treatment. Additionally, this compound has been found to possess anti-inflammatory and analgesic properties, which could be useful in the treatment of various inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and identify specific targets for its therapeutic activity. Furthermore, research could be conducted to explore the potential of this compound in combination with other drugs for enhanced therapeutic efficacy.

Scientific Research Applications

1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, this compound has also been found to possess anti-inflammatory and analgesic properties, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

1-(4-fluorophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F4N3S/c18-10-3-5-11(6-4-10)24-16-12(9-22-24)13(17(19,20)21)8-14(23-16)15-2-1-7-25-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEPNFGHMOSKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F4N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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